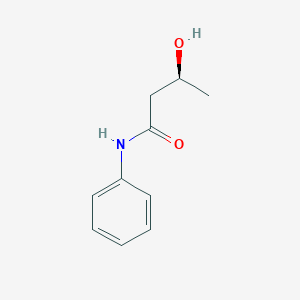![molecular formula C33H48O B14593509 1-{7-[8-Methyl-5-(3-methylbutyl)nonyl]-9H-fluoren-2-YL}pentan-1-one CAS No. 61314-28-1](/img/structure/B14593509.png)
1-{7-[8-Methyl-5-(3-methylbutyl)nonyl]-9H-fluoren-2-YL}pentan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{7-[8-Methyl-5-(3-methylbutyl)nonyl]-9H-fluoren-2-YL}pentan-1-one is a complex organic compound known for its unique structure and properties. It is characterized by a fluorenyl group attached to a pentanone chain, with various alkyl substitutions that contribute to its distinct chemical behavior .
Vorbereitungsmethoden
The synthesis of 1-{7-[8-Methyl-5-(3-methylbutyl)nonyl]-9H-fluoren-2-YL}pentan-1-one involves multiple steps, typically starting with the preparation of the fluorenyl coreIndustrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions .
Analyse Chemischer Reaktionen
1-{7-[8-Methyl-5-(3-methylbutyl)nonyl]-9H-fluoren-2-YL}pentan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to alcohols.
Wissenschaftliche Forschungsanwendungen
1-{7-[8-Methyl-5-(3-methylbutyl)nonyl]-9H-fluoren-2-YL}pentan-1-one has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research explores its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-{7-[8-Methyl-5-(3-methylbutyl)nonyl]-9H-fluoren-2-YL}pentan-1-one involves its interaction with specific molecular targets. The fluorenyl group can intercalate with DNA, affecting gene expression and cellular processes. The alkyl side chains may interact with lipid membranes, influencing membrane fluidity and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-{7-[8-Methyl-5-(3-methylbutyl)nonyl]-9H-fluoren-2-YL}pentan-1-one include:
1-{7-[8-Methyl-5-(3-methylbutyl)nonyl]-9H-fluoren-2-YL}hexan-1-one: Differing by an additional carbon in the alkyl chain, affecting its physical properties and reactivity.
1-{7-[8-Methyl-5-(3-methylbutyl)nonyl]-9H-fluoren-2-YL}butan-1-one: With a shorter alkyl chain, this compound exhibits different solubility and interaction profiles.
These comparisons highlight the uniqueness of this compound in terms of its specific structural features and resulting chemical behavior.
Eigenschaften
CAS-Nummer |
61314-28-1 |
|---|---|
Molekularformel |
C33H48O |
Molekulargewicht |
460.7 g/mol |
IUPAC-Name |
1-[7-[8-methyl-5-(3-methylbutyl)nonyl]-9H-fluoren-2-yl]pentan-1-one |
InChI |
InChI=1S/C33H48O/c1-6-7-12-33(34)28-18-20-32-30(22-28)23-29-21-27(17-19-31(29)32)11-9-8-10-26(15-13-24(2)3)16-14-25(4)5/h17-22,24-26H,6-16,23H2,1-5H3 |
InChI-Schlüssel |
HIXRGSWCKPJJKH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(=O)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)CCCCC(CCC(C)C)CCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Urea, N-(1,3-dioxo-2-azaspiro[4.5]dec-2-yl)-N'-phenyl-](/img/structure/B14593431.png)
![2-Amino-7-methyl-5H-[1]benzopyrano[4,3-d]pyrimidin-5-ol](/img/structure/B14593433.png)

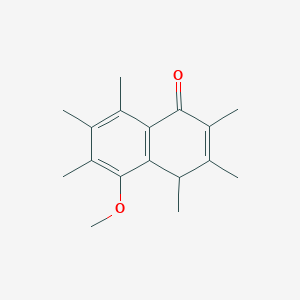
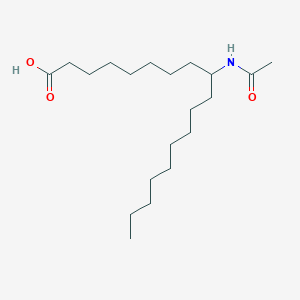
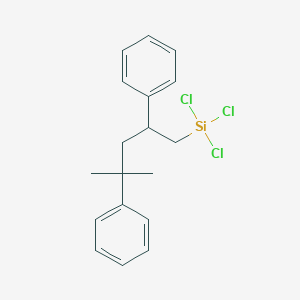
![2-Azaspiro[4.5]decane, 2-(4-chlorophenyl)-](/img/structure/B14593459.png)
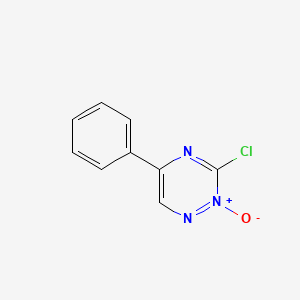
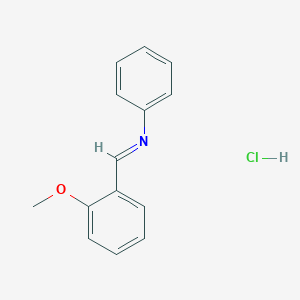
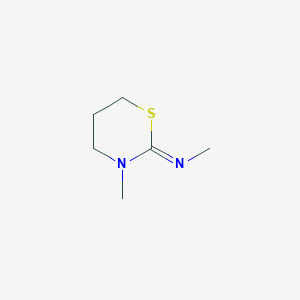
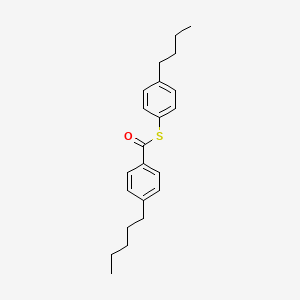
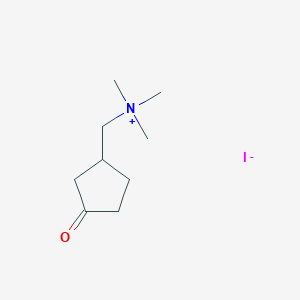
![7-Methyl-2,4-diphenyl-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine](/img/structure/B14593486.png)
